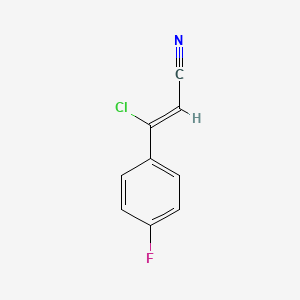

3-Chloro-3-(4-fluorophenyl)acrylonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJZLGBSSYBYSY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C#N)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126417-76-3 | |

| Record name | 126417-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Chloro 3 4 Fluorophenyl Acrylonitrile

Retrosynthetic Analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic pathways. The primary disconnections involve the carbon-carbon double bond, the carbon-chlorine bond, and the carbon-nitrile bond.

Disconnection of the C=C bond: This approach suggests a Wittig-type reaction or a Knoevenagel condensation. For instance, the molecule could be conceptually broken down into a (4-fluorophenyl)chloromethylphosphonium salt and a cyano-containing component, or a (4-fluorophenyl)chloroacetonitrile and a carbonyl equivalent.

Disconnection of the C-Cl and C-CN bonds: This strategy points towards the addition of a chlorine and a cyanide group across an alkyne precursor, namely 4-fluorophenylacetylene. This suggests a halogenation and cyanation sequence.

Disconnection of the Aryl-C bond: This leads to a cross-coupling strategy, where a three-carbon chloro-acrylonitrile synthon is coupled with a 4-fluorophenyl organometallic reagent.

These retrosynthetic pathways form the basis for the direct synthesis approaches discussed in the following sections.

Direct Synthesis Approaches to this compound

One direct method for synthesizing this compound involves the halogenation and cyanation of a suitable precursor. A plausible route starts from β-chloro-β-(4-fluorophenyl)acrylaldehyde. In a one-pot synthesis, this aldehyde can be treated with ammonium (B1175870) hydroxide (B78521) and iodine in a biphasic solvent system of dichloromethane (B109758) and water to yield this compound. molaid.com This reaction proceeds through the formation of an intermediate imine, which is then oxidized and rearranged to the final acrylonitrile (B1666552) product.

Another potential, though less direct, route could involve the halocyanation of an alkene. The reaction of alkenes with cyanogen (B1215507) halides (XCN) can proceed via either a cyanation/halogenation or a halogenation/cyanation pathway, depending on the substrate and catalyst. researchgate.net For example, a tris(pentafluorophenyl)borane-catalyzed reaction of an appropriate alkene with a cyanogen halide could be envisioned. researchgate.net

Table 1: Synthesis via Halogenation and Cyano-Functionalization

| Starting Material | Reagents | Product | Reference |

| β-chloro-β-(4-fluorophenyl)acrylaldehyde | ammonium hydroxide, iodine, dichloromethane, water | This compound | molaid.com |

Cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and they are widely applicable to the synthesis of aryl acrylonitriles. A common strategy involves the palladium-catalyzed coupling of an aryl halide with a suitable acrylonitrile synthon. For instance, palladium/NIXANTPHOS can catalyze the reaction between arylacetonitriles and vinyl halides or triflates to produce aryl acrylonitriles. frontiersin.org

A nickel-catalyzed cross-coupling of α-bromonitriles with arylboronic acids provides another efficient route to α-arylnitriles. rsc.org This reaction typically employs a nickel catalyst such as Ni(PPh3)4 or a combination of Ni(acac)2 and a phosphine (B1218219) ligand, with a base like K3PO4. rsc.org While this method directly produces α-arylnitriles, it could be adapted for the synthesis of β-halo-α-arylnitriles.

Furthermore, a transition-metal-free approach has been developed for the synthesis of acrylonitriles through the cross-coupling of alkenylboronic acids with α-cyanohydrin methanesulfonates. nsf.gov This reaction proceeds via a tandem nucleophilic substitution-isomerization mechanism promoted by a mild base. nsf.gov

Table 2: Cross-Coupling Approaches for Aryl-Acrylonitrile Synthesis

| Coupling Partners | Catalyst System | Product Type | Reference |

| Arylacetonitriles and vinyl halides/triflates | Palladium/NIXANTPHOS | Aryl acrylonitriles | frontiersin.org |

| α-Bromonitriles and arylboronic acids | Ni(PPh3)4 or Ni(acac)2/PPh3 | α-Arylnitriles | rsc.org |

| Alkenylboronic acids and α-cyanohydrin methanesulfonates | Mild base (e.g., K3PO4) | Acrylonitriles | nsf.gov |

The synthesis of this compound can lead to the formation of two geometric isomers: (Z) and (E). The control of stereoselectivity is a critical aspect of the synthesis, as the biological and chemical properties of the isomers can differ significantly.

The (Z)-isomer of this compound is a known compound. sigmaaldrich.com The stereochemical outcome of the synthesis can be influenced by the reaction mechanism and conditions. For example, in Wittig-type reactions, the stereoselectivity is dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to give the (Z)-isomer.

In the case of elimination reactions, the stereochemistry of the starting material can dictate the stereochemistry of the resulting alkene. Stereoselective synthesis often involves the use of chiral catalysts or auxiliaries to control the formation of a specific isomer. elsevierpure.com For instance, the sulfonylation of (R)-cyanohydrins proceeds without racemization, and subsequent nucleophilic substitution occurs with inversion of configuration, allowing for stereocontrol. wsu.edu

The specific synthesis of the (E)-isomer has also been documented. nih.gov Achieving high stereoselectivity for either the (Z) or (E) isomer often requires careful selection of the synthetic route and optimization of reaction parameters such as solvent, temperature, and catalyst.

Catalytic Systems in the Synthesis of this compound and Related Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Both homogeneous and heterogeneous catalytic systems are employed to facilitate key bond-forming reactions.

Homogeneous catalysts are soluble in the reaction medium and are instrumental in many of the cross-coupling reactions used to synthesize aryl acrylonitriles.

Palladium Catalysis: Palladium complexes are widely used in cross-coupling reactions. For example, a catalytic system comprising Pd(0) and bulky imidazolium (B1220033) salts as N-heterocyclic carbene precursors has been shown to be highly efficient for the cross-coupling of aryl chlorides and bromides with the malononitrile (B47326) anion. rsc.org

Nickel Catalysis: Nickel catalysts are often a more cost-effective alternative to palladium and are effective in coupling reactions. Nickel(0) complexes, often generated in situ, can catalyze the arylation of α-bromonitriles with arylboronic acids. rsc.org

Copper Catalysis: Copper-catalyzed reactions are also valuable in this context. For instance, a copper-bipyridine system can catalyze the cyanation of organoboronic acids with cyanogen iodide. researchgate.net Furthermore, copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroamides has been reported for the synthesis of aryldifluoroamides. escholarship.org

Non-metal Catalysis: In some cases, non-metal catalysts can be employed. For example, tris(pentafluorophenyl)borane, a Lewis acid, can catalyze the halocyanation of alkenes. researchgate.net Additionally, certain organic molecules can act as catalysts in oxidation reactions. nih.gov

The choice of the homogeneous catalyst system, including the metal center and the ligands, is crucial for achieving high yields and selectivity in the synthesis of substituted acrylonitriles.

Mechanistic Investigations of 3 Chloro 3 4 Fluorophenyl Acrylonitrile Reactions

Nucleophilic Addition Reactions to the Acrylonitrile (B1666552) Moiety

The electron-withdrawing nature of the nitrile group and the chlorine atom polarizes the carbon-carbon double bond of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, rendering the β-carbon susceptible to attack by nucleophiles. This typically proceeds via a nucleophilic vinylic substitution mechanism, which can occur through several pathways, including addition-elimination and elimination-addition sequences.

Stereochemical Outcomes of Nucleophilic Attack

The stereochemistry of nucleophilic attack on β-haloacrylonitriles is a critical aspect of their reactivity. In reactions proceeding through an addition-elimination mechanism, the initial attack of the nucleophile on the β-carbon leads to the formation of a carbanionic intermediate. The subsequent elimination of the chloride ion can result in either retention or inversion of configuration at the double bond, depending on the lifetime and rotational barriers of the intermediate. For a concerted SN2-type reaction at a vinylic center, a backside attack is generally not feasible. Instead, the stereochemical outcome is often dictated by the relative stability of the possible transition states and intermediates. nih.gov In many cases, reactions of this nature on vinylic systems can lead to a mixture of stereoisomers. pearson.com

Kinetic Studies of Addition Reactions

Kinetic studies of nucleophilic addition to activated alkenes, such as this compound, provide valuable information about the reaction mechanism. The rates of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. For instance, the reaction of thiols with β-haloacrylonitriles is a well-studied process. The rate of reaction is typically dependent on the nucleophilicity of the thiol and the pH of the medium, as the thiolate anion is a more potent nucleophile. nih.gov

Kinetic data for the reaction of various nucleophiles with related 3-chloro-3-phenylacrylonitrile derivatives can be used to construct Hammett plots, which correlate the reaction rates with the electronic properties of the substituents on the phenyl ring. A positive rho (ρ) value would indicate that electron-withdrawing groups on the phenyl ring accelerate the reaction by stabilizing the negative charge that develops in the transition state of the rate-determining step. frontiersin.org

Below is a hypothetical data table illustrating the kind of kinetic data that would be obtained from such studies.

| Substituent on Phenyl Ring | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |

|---|

Electrophilic Reactions and Substitutions Involving the Fluorophenyl Group

For example, in a nitration reaction, the incoming nitro group would be directed to the positions ortho to the fluorine and meta to the vinyl group. This would lead to substitution at the 3- and 5-positions of the fluorophenyl ring. The relative amounts of these isomers would depend on the steric hindrance and the relative activating/deactivating strengths of the substituents.

Radical Pathways in the Transformation of this compound

The vinylic chloride bond in this compound can be cleaved homolytically under photolytic or radical-initiating conditions to generate a vinyl radical. rsc.orgijche.ir These highly reactive intermediates can participate in a variety of transformations, including intramolecular cyclizations if a suitable radical acceptor is present in the molecule. rsc.orgnih.govmdpi.comnumberanalytics.com For instance, if the molecule were modified to contain an appropriately positioned aromatic ring, an intramolecular radical cyclization could lead to the formation of polycyclic aromatic compounds. The cyano group itself can also act as a radical acceptor in cascade reactions. rsc.org

Pericyclic Reactions and Rearrangements of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound, with its double bond, can potentially act as a dienophile in Diels-Alder reactions. sigmaaldrich.commasterorganicchemistry.comjove.comorganic-chemistry.orglibretexts.org Due to the electron-withdrawing nature of the nitrile and chloro substituents, it is an electron-deficient dienophile and would react readily with electron-rich dienes. The stereochemistry of the Diels-Alder reaction is well-defined, with the reaction proceeding in a syn-addition manner with respect to the dienophile.

Sigmatropic rearrangements, another class of pericyclic reactions, involve the migration of a sigma-bond across a pi-system. rsc.orgmasterorganicchemistry.comjove.comorganic-chemistry.orglibretexts.org While less common for a molecule of this structure, under specific thermal or photochemical conditions, rearrangements involving the vinylic chloride or the fluorophenyl group could be envisaged, although these would likely require high activation energies.

Exploration of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often involves the characterization of transient species such as reaction intermediates and transition states. For the reactions of this compound, computational chemistry provides a powerful tool to model these species. sigmaaldrich.comnih.govrsc.orgias.ac.inresearchgate.netnih.govarxiv.org

In nucleophilic vinylic substitution, for example, the structure and energy of the carbanionic intermediate and the transition states leading to its formation and subsequent elimination of the leaving group can be calculated. nih.gov These calculations can help to rationalize the observed stereochemical outcomes and reaction rates. Spectroscopic techniques such as in-situ NMR and EPR can sometimes be used to detect and characterize reaction intermediates, particularly if they can be stabilized at low temperatures. nih.govmdpi.comresearchgate.netcapes.gov.brresearchgate.net

The following table presents hypothetical computational data for the transition state analysis of a nucleophilic substitution reaction on a related compound.

| Computational Method | Calculated Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |

|---|

Advanced Spectroscopic and Spectrometric Characterization of 3 Chloro 3 4 Fluorophenyl Acrylonitrile and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for assigning the stereochemistry (E/Z isomerism) and confirming the atomic connectivity.

The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. The presence of the electronegative chlorine and fluorine atoms, along with the nitrile group, significantly influences the spectral data. For the (E) and (Z) isomers of this compound, distinct chemical shifts for the vinylic proton and the carbons of the double bond are expected, allowing for their differentiation. While specific experimental data for this compound is not widely available in the cited literature, typical chemical shift ranges for similar structures can be predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic CH | 6.0 - 7.0 | 100 - 110 |

| Quaternary C-Cl | - | 130 - 140 |

| Aromatic CH | 7.0 - 8.0 | 115 - 135 |

| Aromatic C-F | - | 160 - 170 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-C(Cl)= | - | 130 - 140 |

| Cyano C≡N | - | 115 - 120 |

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show coupling between the vinylic proton and the aromatic protons of the 4-fluorophenyl group, helping to confirm their spatial proximity. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would definitively link the vinylic proton to its corresponding carbon and each aromatic proton to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu It is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the vinylic proton to the cyano carbon and the quaternary carbon bearing the chlorine atom.

Dynamic NMR (DNMR) studies could provide insights into the rotational barriers around the C-C single bond connecting the phenyl ring and the acrylonitrile (B1666552) moiety. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals corresponding to different rotamers, allowing for the calculation of the energy barrier to rotation. However, specific DNMR studies on this compound are not prominently featured in the surveyed literature.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. irdg.org For this compound, these techniques would provide clear signatures for key vibrational modes.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2240 (strong) | 2220 - 2240 (strong) |

| C=C (Alkene) | Stretching | 1620 - 1680 (variable) | 1620 - 1680 (strong) |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 (strong) | Weak |

| C-Cl (Vinyl Chloride) | Stretching | 600 - 800 (strong) | 600 - 800 (strong) |

| Aromatic C-H | Stretching | 3000 - 3100 (variable) | 3000 - 3100 (strong) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 (multiple bands) | 1450 - 1600 (multiple bands) |

The nitrile (C≡N) stretching frequency is particularly characteristic and appears as a sharp, intense band in both FT-IR and Raman spectra. chemicalbook.com The C=C stretching vibration is also readily observable. The complementary nature of FT-IR and Raman spectroscopy is advantageous; for instance, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. miamioh.edu Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are crucial for elucidating the fragmentation pathways, which in turn helps to confirm the structure.

Expected fragmentation patterns for this compound would likely involve:

Loss of a chlorine radical (•Cl).

Loss of hydrogen cyanide (HCN).

Fragmentation of the fluorophenyl ring, such as the loss of a fluorinated species.

Cleavage of the bond between the phenyl ring and the acrylonitrile moiety.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: These are predicted fragments based on general fragmentation rules. The relative intensities would depend on the ionization method and conditions.)

| m/z Value | Possible Fragment Ion | Neutral Loss |

| [M-Cl]⁺ | [C₉H₅FN]⁺ | •Cl |

| [M-HCN]⁺ | [C₈H₅ClF]⁺ | HCN |

| [C₆H₄F]⁺ | Fluorophenyl cation | C₃HClN |

| [C₇H₄F]⁺ | Fluorotropylium ion | C₂HClN |

X-Ray Crystallography for Solid-State Structure Determination and Stereochemistry

Advanced Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral. However, if chiral derivatives are synthesized, for example, through reactions that introduce a stereocenter, advanced chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These methods measure the differential absorption and rotation of circularly polarized light by a chiral molecule, respectively. They are invaluable for determining the enantiomeric excess (ee) and the absolute configuration of chiral compounds.

Computational and Theoretical Chemistry Studies of 3 Chloro 3 4 Fluorophenyl Acrylonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aaai.orgaps.org It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.netprensipjournals.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net

Computational studies on related aromatic compounds have demonstrated the utility of FMO analysis. For instance, DFT calculations can determine the energy levels of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater ease of electronic transitions. researchgate.net For 3-Chloro-3-(4-fluorophenyl)acrylonitrile, the electron-withdrawing nature of the chlorine, fluorine, and nitrile groups is expected to influence the energies of the frontier orbitals.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netchemrxiv.orgresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack.

In this compound, the electronegative nitrogen atom of the nitrile group and the halogen atoms (chlorine and fluorine) are expected to be regions of negative electrostatic potential. The hydrogen atoms and the carbon atom double-bonded to the chlorine are likely to exhibit positive potential. This information is critical for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions.

DFT calculations are instrumental in modeling reaction pathways and identifying transition states. This involves mapping the potential energy surface of a reaction to determine the lowest energy path from reactants to products. The characterization of transition states provides insights into the activation energy and the mechanism of the reaction. While specific reaction pathway models for this compound are not detailed in the available literature, this methodology is standard in computational chemistry for elucidating reaction mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. These simulations can reveal information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological receptors. By simulating the movement of atoms and molecules, MD can help to understand how intermolecular forces, such as hydrogen bonds and van der Waals interactions, influence the compound's structure and properties in a condensed phase.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural or physicochemical properties of a compound and its observed chemical behavior or properties. Although a specific QSPR model for this compound was not identified, a study on the cytotoxicity of related 2-phenylacrylonitriles utilized a Quantitative Structure-Activity Relationship (QSAR) approach. nih.gov This type of modeling can be used to predict properties such as boiling point, solubility, and reactivity based on calculated molecular descriptors.

Spectroscopic Parameter Prediction using Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. bris.ac.uk

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. prensipjournals.comresearchgate.net For a related compound, (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile, experimental NMR data has been reported. drugapprovalsint.com

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. researchgate.net These theoretical spectra provide a basis for assigning the observed vibrational modes to specific molecular motions.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table is a template to illustrate how computational and experimental data would be compared. The values are not specific to this compound.)

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| Aromatic-H | 7.2 - 7.8 | 7.1 - 7.7 |

| Vinylic-H | 6.9 | 6.8 |

| ¹³C NMR (ppm) | ||

| Aromatic-C | 115 - 165 | 114 - 163 |

| C=C (Cl) | 145 | 143 |

| C=C (CN) | 95 | 93 |

| CN | 118 | 117 |

| IR Frequencies (cm⁻¹) | ||

| C≡N stretch | 2225 | 2220 |

| C=C stretch | 1610 | 1605 |

| C-Cl stretch | 750 | 745 |

| C-F stretch | 1230 | 1225 |

Applications of 3 Chloro 3 4 Fluorophenyl Acrylonitrile in Specialized Chemical Syntheses

Role as a Building Block in Heterocyclic Chemistry

The structural features of 3-chloro-3-(4-fluorophenyl)acrylonitrile make it an ideal starting material for the construction of various heterocyclic systems. The presence of multiple reaction sites allows for diverse cyclization strategies.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Quinolines)

This compound is a key precursor in the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science. nih.govfrontiersin.org

Pyrroles: This compound is utilized in the synthesis of highly substituted pyrroles. For instance, it can be a component in multi-component reactions that lead to the formation of complex pyrrole (B145914) derivatives. nih.govnih.govorientjchem.orgorganic-chemistry.org The reaction often involves the displacement of the chloro group by a nitrogen nucleophile and subsequent cyclization. One notable application is in the synthesis of 2-(p-chlorophenyl)-5-(trifluoromethyl)-pyrrole-3-carbonitrile, an important intermediate for insecticides, which is synthesized through a 1,3-dipolar cycloaddition reaction with 2-chloroacrylonitrile. google.com

Quinolines: The synthesis of quinoline (B57606) derivatives can also be achieved using precursors derived from or analogous to this compound. rsc.orgresearchgate.net For example, the reaction of 2-chloroquinoline-3-carbonitrile (B1354263), a related heterocyclic nitrile, with hydrazine (B178648) hydrate (B1144303) leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating a pathway for fusing pyrazole (B372694) and quinoline rings. rsc.org

The following table summarizes the synthesis of some nitrogen-containing heterocycles:

| Heterocycle | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Substituted Pyrroles | Multi-component reactions | Formation of highly functionalized pyrrole rings. | nih.govnih.govorientjchem.orgorganic-chemistry.org |

| Pyrazolo[3,4-b]quinolines | Cycloaddition of 2-chloroquinoline-3-carbonitrile with hydrazine | Fusion of pyrazole and quinoline ring systems. | rsc.org |

Synthesis of Oxygen and Sulfur-Containing Heterocycles

While the synthesis of nitrogen-containing heterocycles is more extensively documented, the reactivity of this compound also lends itself to the formation of oxygen and sulfur-containing rings. pku.edu.cnresearchgate.net The vinyl chloride moiety can react with oxygen and sulfur nucleophiles, leading to cyclization and the formation of heterocycles like furans, thiophenes, and their derivatives. These reactions often proceed through a nucleophilic substitution of the chlorine atom followed by an intramolecular cyclization.

Precursor for Carbon-Carbon Bond Formation Reactions (e.g., Knoevenagel Condensation derivatives)

The electrophilic nature of the carbon-carbon double bond, enhanced by the electron-withdrawing nitrile group, makes this compound and its derivatives suitable substrates for various carbon-carbon bond-forming reactions.

Annulation Reactions and Ring-Closure Strategies

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. ias.ac.in this compound can participate in such reactions, where its reactive sites are exploited to build carbocyclic and heterocyclic ring systems. Ring-closure strategies often involve an initial nucleophilic attack at the double bond or substitution of the chloro group, followed by an intramolecular cyclization to form a stable ring structure. These strategies are crucial for synthesizing complex molecules from simpler starting materials.

Polymerization Initiators or Monomers for Functional Materials

The acrylonitrile (B1666552) backbone of this compound suggests its potential use as a monomer or comonomer in polymerization reactions. rsc.org Acrylonitrile itself is a key monomer in the production of commercially important polymers. wisc.edu The presence of the fluorophenyl and chloro groups can impart specific properties, such as thermal stability, chemical resistance, and altered electronic characteristics, to the resulting polymers. While specific studies on the polymerization of this compound are not extensively detailed in the provided search results, the general reactivity of acrylonitrile derivatives points to this possibility.

The following table outlines the potential of this compound in carbon-carbon bond formation and polymerization:

| Reaction Type | Application | Key Features | Reference |

|---|---|---|---|

| Knoevenagel Condensation Derivatives | Synthesis of α,β-unsaturated compounds | Formation of new C-C bonds with active methylene (B1212753) compounds. | mdpi.comresearchgate.netmdpi.comresearchgate.net |

| Annulation Reactions | Construction of new ring systems | Versatile for building complex molecular architectures. | ias.ac.in |

| Polymerization | Potential monomer for functional polymers | Fluorophenyl and chloro groups can tailor polymer properties. | rsc.org |

Intermediate in the Synthesis of Advanced Materials

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of advanced materials. nih.gov Its derivatives can be incorporated into larger molecular structures to create materials with specific optical, electronic, or biological properties. For example, the fluorinated phenyl group is a common feature in liquid crystals and other organic electronic materials. The nitrile group can be converted into other functional groups, providing a handle for further chemical modifications and the construction of complex, functional molecules. nih.gov

Optical Materials and Their Precursors

The incorporation of fluorine atoms and aromatic groups into molecules can influence their optical properties. For instance, fluorinated acrylic copolymers are explored as water-repellent coating materials. researchgate.net The presence of fluorine can reduce the surface energy of materials, thereby increasing hydrophobicity. researchgate.net In a different context, the synthesis of "L" shaped 17-halo-aryl-ethynyl steroids has been designed, with some derivatives showing potential for application as porous materials. rsc.org However, specific studies detailing the use of this compound as a direct precursor for commercial or research-grade optical materials are not readily found. The potential of this compound in creating materials with specific refractive indices, non-linear optical properties, or for use in specialty coatings remains a subject for future investigation.

Electronic Materials Precursors

Fluorinated organic compounds are under investigation for their role in electronic applications, such as in protecting lithium metal anodes in batteries. researchgate.net The high electronegativity of fluorine can impart desirable properties to materials used in electronic devices. Acetonitrile (B52724) itself is widely used in battery applications due to its ability to dissolve electrolytes and its relatively high dielectric constant. wikipedia.org While the 4-fluorophenyl group within this compound suggests a potential for influencing electronic properties, there is a lack of specific research in the available literature that demonstrates its use as a precursor for semiconductors, organic light-emitting diodes (OLEDs), or other electronic components.

Catalysis and Ligand Design Using Derivatives of this compound

The design of ligands is a cornerstone of modern catalysis and drug discovery. nih.govresearchgate.net Ligand-based drug design, for example, utilizes the structural and physicochemical properties of molecules that bind to a biological target to develop new pharmacologically active compounds. nih.govyoutube.com This often involves modifying a lead compound to improve its activity and properties. youtube.com

While the acrylonitrile and fluorophenyl moieties are present in various catalytically active systems and designed ligands, specific research detailing the conversion of this compound into catalysts or ligands is limited. The reactivity of the chloro and nitrile groups suggests that this compound could serve as a scaffold for creating more complex molecules. For example, the nitrile group can be a precursor to other functionalities, and the chloro group can potentially participate in cross-coupling reactions. However, documented examples of its derivatives being used explicitly for designing catalytic systems or as ligands for transition metals are not prominent in the scientific literature.

Environmental and Green Chemistry Perspectives in the Synthesis and Handling of 3 Chloro 3 4 Fluorophenyl Acrylonitrile

Sustainable Synthetic Methodologies (e.g., Solvent-Free Reactions, Water as Solvent)

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry advocates for the reduction or complete elimination of such solvents.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or "neat," is a primary goal of green chemistry. This approach can lead to reduced waste, lower costs, and simplified purification processes. For the synthesis of acrylonitrile (B1666552) derivatives, solvent-free conditions have been explored, often in conjunction with microwave irradiation or solid-phase catalysts. rasayanjournal.co.in For instance, the Knoevenagel condensation, a common method for forming carbon-carbon double bonds present in acrylonitrile compounds, can be carried out under solvent-free conditions, sometimes using a solid support or catalyst. mtak.hu Such methodologies could potentially be adapted for the large-scale production of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, thereby minimizing the environmental impact associated with solvent use and disposal.

Water as a Solvent: When a solvent is necessary, water is an ideal green alternative due to its non-toxicity, non-flammability, and abundance. While the solubility of nonpolar organic reactants can be a challenge, techniques such as the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. Developing a synthetic route for this compound that utilizes water as a solvent would represent a significant advancement in its sustainable production.

Atom Economy and E-Factor Analysis for this compound Production

Green chemistry emphasizes the efficiency of a chemical reaction not just by its percentage yield but also by its atom economy and Environmental Factor (E-Factor). wordpress.com

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com The formula is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

A common synthesis of β-chloro-α,β-unsaturated nitriles involves a Vilsmeier-Haack type reaction starting from a substituted acetophenone. drugapprovalsint.comresearchgate.net For the synthesis of the analogous compound (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile from 3'-fluoroacetophenone, the main reactants are 3'-fluoroacetophenone, phosphoryl chloride (POCl₃), and hydroxylamine hydrochloride (NH₂OH·HCl), with N,N-dimethylformamide (DMF) acting as both a reagent and a solvent. drugapprovalsint.com

An atom economy calculation for a representative synthesis of a fluorophenyl chloroacrylonitrile isomer is presented below.

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 4'-Fluoroacetophenone | C₈H₇FO | 138.14 |

| Phosphoryl chloride | POCl₃ | 153.33 |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 |

| Total Molecular Weight of Reactants | 360.96 | |

| Desired Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₅ClFN | 181.59 |

Assuming a simplified reaction for calculation purposes.

Calculated Atom Economy: (181.59 / 360.96) x 100 = 50.3%

This calculation indicates that, at best, only about half of the mass of the reactants is converted into the desired product, with the remainder forming byproducts. This highlights a significant area for improvement through the design of more atom-economical synthetic routes, such as addition reactions, which theoretically have 100% atom economy. docbrown.info

E-Factor (Environmental Factor): The E-Factor is another key green chemistry metric that quantifies the amount of waste generated per unit of product. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor takes into account not just byproducts but also solvent losses, unreacted starting materials, and reagents used in workup and purification. In the described synthesis, the waste would include byproducts from the reaction of POCl₃ and DMF, large volumes of DMF used as a solvent, and aqueous waste from the workup process. drugapprovalsint.com A high E-factor is typical for syntheses involving stoichiometric reagents and extensive solvent use, underscoring the need for greener alternatives.

Waste Minimization and Byproduct Management Strategies

A key tenet of green chemistry is the prevention of waste rather than its treatment after it has been created. For the synthesis of this compound, several strategies can be employed to minimize waste.

Byproduct Formation: The Vilsmeier-Haack reaction, used to produce precursors to the target molecule, generates significant byproducts. The reaction of DMF with phosphoryl chloride to form the Vilsmeier reagent also produces phosphoric acid derivatives after hydrolysis. wikipedia.org These inorganic salts contribute to the waste stream and must be properly disposed of.

Waste Minimization Strategies Include:

Catalytic Reagents: Replacing stoichiometric reagents like POCl₃ with catalytic alternatives can dramatically reduce the amount of inorganic waste generated.

Solvent Recycling: When solvents are unavoidable, implementing efficient recovery and recycling protocols can significantly reduce the E-Factor.

Process Optimization: Carefully controlling reaction conditions (temperature, pressure, stoichiometry) can maximize yield and selectivity, thereby reducing the formation of impurities and the amount of unreacted starting materials that end up as waste.

Alternative Reagents: Research into alternative, more environmentally benign reagents for chlorination and nitrile formation could lead to cleaner synthetic pathways. For example, novel methods for generating the Vilsmeier-Haack reagent that produce easily recoverable byproducts are being developed. scirp.org

Alternative Energy Sources in this compound Synthesis (e.g., Microwave, Sonochemistry)

The use of alternative energy sources can lead to more efficient and environmentally friendly chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as rapid heating, reduced reaction times, and often higher yields compared to conventional heating methods. mtak.huyoutube.com The selective heating of polar molecules can accelerate reaction rates and, in some cases, enable reactions to proceed under solvent-free conditions. rasayanjournal.co.in The synthesis of various halogenated compounds and nitrogen-containing heterocycles has been successfully achieved using microwave assistance, suggesting its potential applicability to the synthesis of this compound. dergipark.org.trorganic-chemistry.org This could lead to a more energy-efficient process with a smaller environmental footprint.

Sonochemistry: The application of ultrasound to chemical reactions, known as sonochemistry, can also enhance reaction rates and yields. Ultrasound works through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. sid.ir This can promote reactivity and enable reactions to occur under milder bulk conditions. Sonochemistry has been successfully applied to the synthesis and modification of nitriles, suggesting it could be a viable green technique for the production of this compound. sid.irresearchgate.net

Analytical Methodologies for the Quantitative and Qualitative Determination of 3 Chloro 3 4 Fluorophenyl Acrylonitrile in Reaction Mixtures

Chromatographic Techniques for Purity Assessment and Separation (GC, HPLC)

Chromatographic methods are central to the analysis of organic compounds, offering high-resolution separation of components in a mixture.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 3-Chloro-3-(4-fluorophenyl)acrylonitrile. In a typical GC analysis, the sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

For the purity assessment of this compound, a high-resolution capillary column, such as one with a phenyl-substituted polysiloxane stationary phase, would be suitable. The presence of the aromatic ring and the polar nitrile group in the analyte suggests that a mid-polarity column could provide optimal separation from non-polar and highly polar impurities. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds. kelid1.ir The concentration of this compound can be determined by comparing its peak area to that of a known internal standard. kelid1.ir

Table 1: Illustrative GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL |

| Expected Retention Time | ~12-15 min |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The presence of the fluorine atom in the molecule may warrant the use of specialized fluorinated stationary phases, which can offer unique selectivity for halogenated compounds. chromatographyonline.comnih.gov

Detection is commonly achieved using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region. A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. rsc.org Quantitative analysis is performed by creating a calibration curve from standards of known concentration.

Table 2: Representative HPLC Conditions for the Analysis of this compound

| Parameter | Value |

| Column | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5-7 min |

Hyphenated Techniques (GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis

For complex reaction mixtures where baseline separation of all components is challenging, hyphenated techniques that couple chromatography with a powerful detection method like mass spectrometry or nuclear magnetic resonance are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they are ionized and their mass-to-charge ratio is determined. This provides a unique mass spectrum for each component, which acts as a "fingerprint" for identification. GC-MS is particularly useful for identifying unknown impurities and byproducts in the synthesis of this compound. The fragmentation pattern can provide structural information about the detected compounds. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC. bu.edu For the analysis of this compound in a reaction mixture, LC-MS can provide both the retention time from the LC separation and the mass spectral data for each component. bu.edu This dual detection provides a high degree of confidence in peak identification. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analytes as they elute from the HPLC column. LC-MS/MS, or tandem mass spectrometry, can further enhance selectivity and sensitivity, making it a powerful tool for trace analysis and structural elucidation of impurities. nih.gov

Table 4: Potential Ions for Monitoring in LC-MS Analysis

| Compound | Molecular Weight | Expected Ion [M+H]+ |

| This compound | 181.59 | 182.0 |

| 4-Fluorobenzaldehyde (potential starting material) | 124.11 | 125.1 |

| Chloroacetonitrile (potential starting material) | 75.50 | 76.0 |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR is a sophisticated technique that directly couples HPLC with NMR spectroscopy. This allows for the acquisition of detailed structural information of compounds as they are separated by the HPLC system. While not as common as LC-MS due to lower sensitivity and higher cost, LC-NMR can be invaluable for the unambiguous identification of unknown impurities or isomers that may have identical mass spectra. The continuous-flow nature of the experiment allows for the acquisition of proton and even carbon NMR spectra for each chromatographic peak, providing definitive structural elucidation.

Future Directions and Emerging Research Avenues for 3 Chloro 3 4 Fluorophenyl Acrylonitrile

Exploration of Novel Reactivity Patterns and Transformations

The inherent reactivity of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is largely dictated by its electrophilic double bond and the presence of a vinyl chloride moiety. Future research is anticipated to heavily focus on leveraging these features for the construction of complex molecular architectures.

A significant area of exploration will be its participation in various cross-coupling reactions. The vinyl chloride group serves as a prime handle for palladium-catalyzed reactions such as the Suzuki, Heck, Stille, and Sonogashira couplings. wikipedia.orgorganic-chemistry.orgwikipedia.orgmdpi.comrsc.orgorganic-chemistry.orglibretexts.org Research on the closely related (Z)-3-chloro-3-phenylacrylonitrile has demonstrated its successful application in Sonogashira coupling reactions to produce dienyne derivatives. researchgate.net It is highly probable that this compound will exhibit similar reactivity, allowing for the introduction of a wide array of substituents at the chlorinated carbon. This opens pathways to novel substituted alkenes, which are valuable precursors in medicinal chemistry and materials science.

The nitrile group, a potent electron-withdrawing group, activates the double bond for nucleophilic addition reactions. Future studies will likely explore the addition of various nucleophiles, such as thiols, amines, and carbanions, to generate highly functionalized alkanes. rsc.org The resulting products could serve as intermediates for the synthesis of diverse heterocyclic compounds. For instance, the reaction of related acrylonitriles with nucleophiles has been shown to lead to the formation of pyrazoles and other nitrogen-containing heterocycles.

Furthermore, the combination of the vinyl chloride and nitrile functionalities could be exploited in domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. Such strategies are highly sought after for their efficiency and atom economy.

Development of Chemo- and Regioselective Catalytic Systems for its Synthesis and Reactions

A key challenge and a significant area for future research lies in the development of highly chemo- and regioselective catalytic systems for both the synthesis and subsequent transformations of this compound.

For its synthesis, the development of catalytic methods that can control the stereochemistry of the double bond (E vs. Z isomers) is of paramount importance, as the geometric configuration can significantly influence the reactivity and biological activity of the final products. While methods for the synthesis of substituted acrylonitriles exist, catalytic stereoselective approaches for 3-halo-3-aryl-acrylonitriles are still an area of active development.

In its subsequent reactions, particularly cross-coupling, the choice of catalyst and ligands will be crucial to ensure high yields and selectivity. For instance, in Suzuki couplings, various palladium catalysts with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have been employed for reactions involving vinyl chlorides. nih.gov Future research will likely focus on tailoring these catalytic systems to optimize the reactivity of this compound, potentially enabling milder reaction conditions and broader substrate scope. The development of catalysts that can selectively activate the C-Cl bond in the presence of other sensitive functional groups will be a significant advancement.

The table below summarizes potential catalytic systems for the transformation of this compound based on reactions of similar compounds.

| Reaction Type | Potential Catalyst System | Expected Product Type |

| Suzuki Coupling | Pd(OAc)2 / PPh3, K2CO3 | Aryl- or vinyl-substituted (4-fluorophenyl)acrylonitrile |

| Heck Reaction | Pd(OAc)2 / P(o-tol)3, NEt3 | Alkenyl-substituted (4-fluorophenyl)acrylonitrile |

| Sonogashira Coupling | Pd(PPh3)2Cl2 / CuI, NEt3 | Alkynyl-substituted (4-fluorophenyl)acrylonitrile |

| Stille Coupling | Pd(PPh3)4 | Stannylated or organotin-coupled products |

Advanced Applications in Functional Materials Science

The unique combination of a fluorinated aromatic ring and a reactive acrylonitrile (B1666552) moiety makes this compound a highly attractive monomer for the synthesis of advanced functional materials. chemdad.com The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to polymers. researchgate.netmdpi.com

One of the most promising avenues is its use in the synthesis of π-conjugated polymers. rsc.org The vinyl group can participate in polymerization reactions, and the pendant 4-fluorophenyl and nitrile groups can be used to tune the electronic and optical properties of the resulting polymer. Such polymers could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. Research into the copolymerization of this compound with other monomers could lead to a wide range of materials with tailored properties.

Furthermore, the nitrile group on the polymer backbone can be post-functionalized to introduce other chemical moieties, further expanding the functional space of the materials. The development of fluoropolymers containing nitrile groups is an active area of research, with potential applications in high-performance elastomers and membranes. google.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound and its derivatives to flow chemistry and automated synthesis platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity.

The synthesis of substituted acrylonitriles and their subsequent reactions, such as cross-couplings, have been successfully demonstrated in flow reactors for related compounds. The integration of in-line purification and analysis techniques could enable the rapid optimization of reaction conditions and the on-demand synthesis of a library of derivatives of this compound.

Automated synthesis platforms, driven by machine learning algorithms, could be employed to explore the vast chemical space accessible from this versatile building block. By systematically varying reaction parameters and substrates, these platforms could accelerate the discovery of new reactions and novel molecules with desired properties, significantly reducing the time and resources required for traditional research and development.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-3-(4-fluorophenyl)acrylonitrile?

Methodological Answer: The compound is synthesized via Knoevenagel condensation , where 4-chlorobenzaldehyde reacts with 4-fluorobenzyl cyanide in the presence of a base (e.g., piperidine or pyridine) in ethanol or methanol. Reaction conditions include room temperature or mild heating (40–60°C). An alternative method involves treating 3′-fluoroacetophenone with phosphoryl chloride (POCl₃) in DMF at 40°C, followed by acrylonitrile formation .

Table 1: Comparison of Synthetic Methods

Q. How is the structure of this compound characterized?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., aromatic protons at δ 7.0–7.6 ppm, nitrile carbon at ~115 ppm). For example, (E)-isomers show distinct coupling constants (J = 16.9 Hz for vinyl protons) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming stereochemistry (Z/E configuration) and bond angles .

- Mass Spectrometry : ESI-MS or GC-MS verifies molecular weight (e.g., m/z 275.0 for related acrylonitrile derivatives) .

Q. What are the typical chemical reactions involving this compound?

Methodological Answer: The compound undergoes:

- Oxidation : Using KMnO₄/CrO₃ to yield carboxylic acids.

- Reduction : LiAlH₄/NaBH₄ converts the nitrile group to amines.

- Electrophilic Substitution : Halogenation or nitration on aromatic rings with Lewis acids (e.g., AlCl₃) .

Critical Note : Steric hindrance from the 4-fluorophenyl group may slow substitution; optimize with polar aprotic solvents (DMF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Continuous Flow Reactors : Enhance mixing and heat transfer for large-scale synthesis .

- Design of Experiments (DoE) : Statistically vary parameters (temperature, solvent, catalyst ratio) to identify optimal conditions. For example, DMF increases reaction rates compared to ethanol .

- Purification : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to separate (Z)- and (E)-isomers .

Q. What methodologies assess the biological activity of this compound?

Methodological Answer:

- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa) to measure IC₅₀ values .

- Antimicrobial Testing : Kirby-Bauer disk diffusion against Gram-positive/negative bacteria.

- Mechanistic Studies : Flow cytometry to detect apoptosis markers (e.g., Annexin V/PI staining) .

Data Contradiction Tip : Replicate assays across labs and apply Grubbs' test to identify outliers (e.g., inconsistent acrylonitrile metabolization data) .

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to analyze HOMO-LUMO gaps, electrostatic potentials, and reaction pathways. Exact exchange functionals improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol) .

- Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. The fluorine atom’s electronegativity enhances binding affinity .

Q. How to resolve discrepancies in spectroscopic or biological data?

Methodological Answer:

- Cross-Validation : Confirm NMR assignments with 2D techniques (COSY, HSQC).

- Statistical Outlier Analysis : Apply Grubbs' test (α = 0.05) to exclude labs with high variability (e.g., aberrant acrylonitrile concentrations) .

- Meta-Analysis : Compare results across studies (e.g., conflicting carcinogenicity data in acrylonitrile derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.